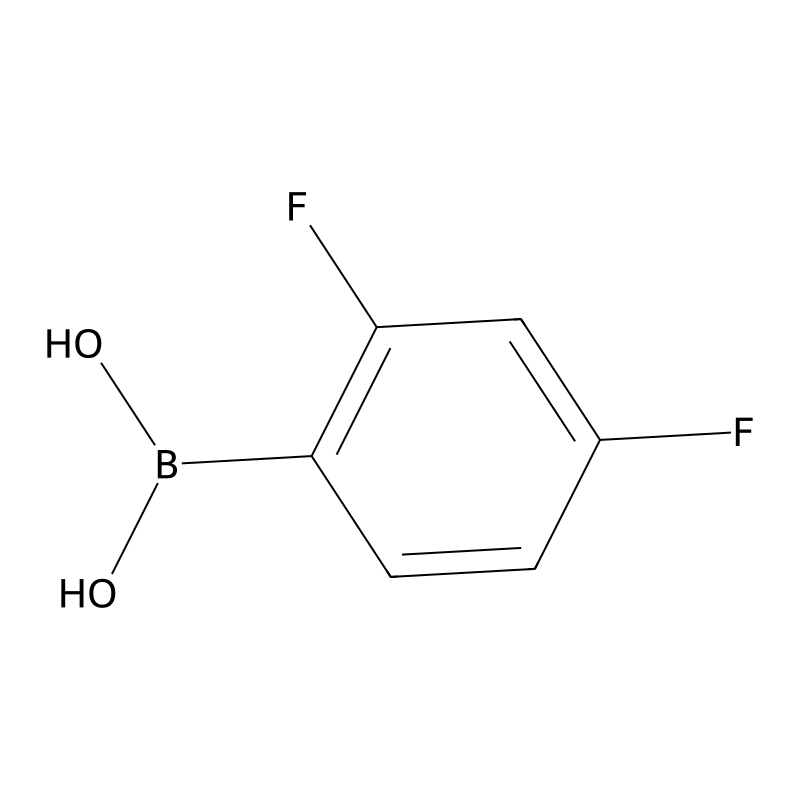2,4-Difluorophenylboronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,4-Difluorophenylboronic acid is an organoboron compound with the molecular formula and a molecular weight of 157.91 g/mol. It is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring, which contributes to its unique chemical properties. The compound appears as an off-white to light beige powder and has a melting point range of 247°C to 250°C . Its solubility is limited in water but it is soluble in organic solvents such as dimethyl sulfoxide, methanol, and tetrahydrofuran .
2,4-Difluorophenylboronic acid does not possess inherent biological activity. Its mechanism of action lies in its ability to participate in Suzuki-Miyaura couplings. During the reaction, the difluorophenyl group is incorporated into the target molecule, potentially affecting its biological properties by altering factors like protein binding, membrane permeability, or enzyme activity [].
Suzuki-Miyaura Cross-Coupling Reactions
2,4-Difluorophenylboronic acid serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions. This widely used technique in organic synthesis allows the formation of carbon-carbon bonds between an organic electrophile (usually an aryl or vinyl halide) and an organoboron compound (like 2,4-difluorophenylboronic acid) under mild reaction conditions. The presence of the two fluorine atoms at positions 2 and 4 of the phenyl ring can influence the reactivity of the compound in these reactions, making it suitable for specific applications. For example, the electron-withdrawing nature of the fluorine atoms can enhance the electrophilicity of the boron atom, facilitating the coupling process .
End Group Capping
2,4-Difluorophenylboronic acid finds use in end group capping of molecules. This technique involves attaching a functional group to the terminal end of a molecule to prevent unwanted side reactions or improve its stability. The boronic acid group of 2,4-difluorophenylboronic acid can be efficiently coupled to various functionalities, effectively capping the end of the molecule and offering unique properties depending on the chosen end group.
Phosphorescent Sensor for Zinc
Researchers have explored the potential of 2,4-difluorophenylboronic acid as a phosphorescent sensor for biologically mobile zinc. The compound exhibits a significant change in its phosphorescence properties upon binding to zinc ions, allowing for selective detection of zinc in biological environments. This application holds promise for studying zinc-dependent processes in living cells .
Blue-Green Phosphorescent OLEDs
2,4-Difluorophenylboronic acid has been investigated as a potential component in the development of blue-green phosphorescent organic light-emitting diodes (OLEDs). The compound exhibits good thermal stability and efficient phosphorescence emission in the blue-green region of the visible spectrum, making it a promising candidate for OLED applications .
2,4-Difluorophenylboronic acid is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds, which are significant in pharmaceuticals and materials science. The compound can react with various electrophiles under palladium catalysis, facilitating the formation of carbon-carbon bonds .
Example Reaction
An example of its application includes its use in the synthesis of enantiomerically pure compounds through coupling reactions. The general reaction can be represented as follows:
The synthesis of 2,4-difluorophenylboronic acid can be achieved through several methods:
- Reagent Method: One common method involves reacting trimethyl borate with 2,4-difluorophenyl magnesium bromide in tetrahydrofuran under controlled temperatures:
- Alternative Methods: Other synthetic routes include variations using different boron sources or coupling partners, often involving palladium catalysts to facilitate the reactions .
2,4-Difluorophenylboronic acid is primarily used in:
- Suzuki-Miyaura Coupling: As a reagent for forming biaryl compounds that are essential in pharmaceuticals.
- Synthesis of Phosphorescent Materials: It is utilized in creating iridium complexes for light-emitting diodes.
- Biological Sensors: The compound has potential applications as a phosphorescent sensor for detecting biologically mobile zinc ions .
Studies on the interactions of 2,4-difluorophenylboronic acid with biological systems are still emerging. Its ability to form complexes with diols makes it a candidate for further research into its inhibitory effects on enzymes that utilize carbohydrates or other diol-containing substrates. The investigation into its interactions may lead to novel therapeutic applications or diagnostic tools .
Several compounds share structural similarities with 2,4-difluorophenylboronic acid. A comparison highlights its uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2,5-Difluorophenylboronic acid | 193353-34-3 | Similar fluorination pattern; different position |
| 3,4-Difluorophenylboronic acid | 162101-25-9 | Fluorination at different positions; similar reactivity |
| Phenylboronic acid | 98-80-6 | Lacks fluorine substituents; broader applications |
These compounds differ mainly in their substitution patterns on the phenyl ring, which affects their reactivity and potential applications in synthesis and biological activity. The unique positioning of fluorine atoms in 2,4-difluorophenylboronic acid enhances its electronic properties and reactivity compared to others .
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








